molecular formula C21H20FN5O B5533744 N-ethyl-2-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

N-ethyl-2-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

Cat. No. B5533744
M. Wt: 377.4 g/mol
InChI Key: XFSDEVQQPDKAGS-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine derivatives, including structures closely related to "N-ethyl-2-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide," are of significant interest due to their wide range of biological activities and potential as pharmacological agents. These compounds are synthesized through various chemical reactions, employing strategies like ring closure, Suzuki reactions, hydrolysis, and amidation.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves multistep reactions including ring closure, Suzuki coupling, hydrolysis, and amidation processes. For instance, the compound 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide was synthesized through these steps, showcasing the complexity and versatility of synthetic routes for such molecules (Qin et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of imidazo[1,2-a]pyridine derivatives is crucial for understanding their physicochemical properties and potential interactions with biological targets. Techniques such as FT-IR, NMR spectroscopy, MS, and X-ray diffraction are employed to confirm the structures. Theoretical methods like density functional theory (DFT) are also used to optimize molecular structures and predict their behavior, which has been shown to be consistent with empirical findings (Qin et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving imidazo[1,2-a]pyridine derivatives include N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization. These reactions highlight the reactivity and functionalization potential of imidazo[1,2-a]pyridine scaffolds, leading to a variety of heterocyclic compounds with diverse properties (Hosseini & Bayat, 2019).

Physical Properties Analysis

Physical properties, including crystal structure, solubility, and melting points, are determined using experimental techniques like X-ray diffraction and solubility tests. The crystallographic and conformational analyses provide insight into the stability and structural characteristics of these compounds, which are essential for their potential application in various fields (Qin et al., 2019).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridine derivatives are explored through studies of their electrostatic potential, frontier molecular orbitals, and reactivity under different conditions. DFT calculations offer valuable predictions about the physicochemical properties, such as electron distribution and reactivity sites, which are crucial for understanding their behavior in chemical reactions and potential biological activities (Qin et al., 2019).

properties

IUPAC Name

N-ethyl-2-(4-fluorophenyl)-N-(2-pyrazol-1-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O/c1-2-25(12-13-27-11-3-10-23-27)21(28)17-6-9-20-24-19(15-26(20)14-17)16-4-7-18(22)8-5-16/h3-11,14-15H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSDEVQQPDKAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN1C=CC=N1)C(=O)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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